molecular formula C10H18FN B1478347 4-(Fluoromethyl)-2-azaspiro[4.5]decane CAS No. 2092064-76-9

4-(Fluoromethyl)-2-azaspiro[4.5]decane

Cat. No.: B1478347
CAS No.: 2092064-76-9
M. Wt: 171.25 g/mol
InChI Key: KIJRTPGDNISPOC-UHFFFAOYSA-N
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Description

4-(Fluoromethyl)-2-azaspiro[4.5]decane is a fluorinated organic compound that serves as a versatile and valuable scaffold in modern pharmaceutical research and development. This compound features a spirocyclic structure incorporating a fluoromethyl group, a combination known to be of significant interest in medicinal chemistry. The incorporation of fluorine into lead compounds is a well-established strategy to modulate electronic, lipophilic, and steric parameters, which can profoundly influence a molecule's biological activity, metabolic stability, and membrane permeability . Azaspiro[4.5]decane cores, similar to this one, are frequently explored in central nervous system (CNS) drug discovery. Research on closely related fluorinated 2-azaspiro[4.5]decane-1,3-dione derivatives has demonstrated potent anticonvulsant properties in established preclinical models, such as the maximal electroshock (MES) and subcutaneous metrazole (sc.Met) tests . The presence of the spirocyclic framework and the fluorine atom is often aimed at enhancing binding affinity to biological targets and improving the overall drug-like profile of potential therapeutics . As a building block, this compound can be used to synthesize novel molecules for screening against a range of biological targets. It is supplied exclusively For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-(fluoromethyl)-2-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18FN/c11-6-9-7-12-8-10(9)4-2-1-3-5-10/h9,12H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIJRTPGDNISPOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CNCC2CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Photoredox-Catalyzed Intramolecular Difluoromethylation and Spirocyclization

A prominent modern approach to preparing fluorinated 2-azaspiro compounds, including derivatives related to 4-(Fluoromethyl)-2-azaspiro[4.5]decane, is through photoredox catalysis. This method utilizes visible-light-mediated radical reactions to introduce fluorinated groups and simultaneously form the spirocyclic framework.

  • Key Reaction : Photoredox-catalyzed intramolecular difluoromethylation of N-benzylacrylamides, followed by dearomatizing spirocyclization, leads to CF2H-containing 2-azaspiro[4.5]deca-6,9-diene-3,8-diones, which are structurally related to the target compound.
  • Fluorine Source : HCF2SO2Cl serves as a difluoromethyl radical precursor.
  • Conditions : Mild, visible-light irradiation enables tandem cyclization and dearomatization.
  • Yields : Moderate to excellent yields reported.
  • Advantages : This method allows for the formation of adjacent quaternary stereocenters and complex spirocyclic structures under mild conditions without harsh reagents.

This photoredox approach is a significant advancement for synthesizing fluorinated azaspiro compounds due to its operational simplicity and stereoselectivity.

Electrophilic Halospirocyclization

Another method relevant for synthesizing 4-(Fluoromethyl)-2-azaspiro[4.5]decane derivatives involves electrophilic halogenation followed by spirocyclization:

  • Process : N-Benzylacrylamides undergo electrophilic halospirocyclization to afford 4-halomethyl-2-azaspiro[4.5]decanes.
  • Halogen Source : Halogen electrophiles introduce the halomethyl group at the 4-position.
  • Outcome : This method allows selective installation of halogen atoms (including fluorine analogs) and formation of the spirocyclic core.
  • Utility : Provides access to halomethyl-substituted azaspiro compounds, which can be further functionalized.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Fluorine Source Yield (%) Advantages Limitations
Photoredox-Catalyzed Difluoromethylation N-Benzylacrylamides, HCF2SO2Cl, visible light HCF2SO2Cl (radical precursor) Moderate to Excellent Mild conditions, stereoselective, tandem cyclization Requires specialized photocatalysts and light source
Electrophilic Halospirocyclization N-Benzylacrylamides, electrophilic halogen Halogen electrophiles Moderate Selective halomethylation, spirocyclization Limited to halogen substituents, may need further fluorination
Industrial Azaspiro Core Synthesis 1,1-Pentamethylene oxalic acid, urea, 150-200 °C None (core synthesis) 80.1 - 89.5 Simple, cost-effective, scalable Non-fluorinated core; requires further fluorination steps

Detailed Research Findings and Notes

  • The photoredox method enables direct incorporation of difluoromethyl groups during spirocyclization, which is a significant synthetic advantage for accessing complex fluorinated azaspiro compounds.
  • The industrial preparation of the azaspiro core via condensation of pentamethylene oxalic acid and urea is well-established and offers a robust platform for subsequent introduction of fluoromethyl groups through halogenation or radical fluorination strategies.
  • Electrophilic halospirocyclization provides a route to halomethyl-substituted azaspiro compounds, which can serve as intermediates for further fluorination or functional group transformations.
  • Recent literature emphasizes the use of visible-light photoredox catalysis for selective fluorination, offering environmentally benign and efficient alternatives to classical fluorination methods.

Chemical Reactions Analysis

Types of Reactions

4-(Fluoromethyl)-2-azaspiro[4.5]decane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially for introducing or modifying functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Fluorinating agents like diethylaminosulfur trifluoride (DAST) for introducing fluoromethyl groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(Fluoromethyl)-2-azaspiro[4.5]decane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Fluoromethyl)-2-azaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The fluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural modifications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 4-(fluoromethyl)-2-azaspiro[4.5]decane, their substituents, biological activities, and potency:

Compound Name Core Structure Substituents Biological Activity Key Findings Source
4-(Fluoromethyl)-2-azaspiro[4.5]decane 2-azaspiro[4.5]decane Fluoromethyl at C4 Hypothesized: Ion channel modulation, anticonvulsant Fluorine enhances lipophilicity; spiro scaffold improves metabolic stability. N/A
Compound 21 (Cav2.2 inhibitor) 2-azaspiro[4.5]decane Piperidine-derived substituents Cav2.2 channel inhibition 3-fold more potent than lead compound 1 due to spiro scaffold rigidity.
Compound 18 (Anticancer) 1-thia-4-azaspiro[4.5]decane Glucopyranosyl, methyl at C8 Anticancer (HepG-2, HCT116) Moderate activity (IC50 ~50–100 µM); glycosylation enhances solubility.
Compound 2h (Anticonvulsant) 2-azaspiro[4.5]decane-1,3-dione Trifluoromethylphenylpiperazinyl Anticonvulsant (MES test) ED50 = 23 mg/kg; outperforms valproate (ED50 = 211 mg/kg).
Compound 4 (Anticancer) 1-thia-4-azaspiro[4.5]decan-3-one 5-Methylfurfural-derived arylidene Anticancer (HepG-2, PC-3) IC50 ~30–80 µM; conjugated systems improve π-π stacking with targets.
4-(4-Fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one 1-thia-4-azaspiro[4.5]decane 4-Fluorophenyl, carbonyl at C3 Anticancer (HCT116) Structural simplicity correlates with lower potency (IC50 >100 µM).

Key Observations:

Substituent Impact on Activity :

  • Fluorinated Groups : Fluorine atoms (e.g., in 4-(fluorophenyl) or fluoromethyl) enhance lipophilicity and metabolic stability, critical for CNS-targeting anticonvulsants (e.g., Compound 2h ) and ion channel inhibitors (e.g., Compound 21 ).
  • Glycosylation : Thioglycoside derivatives (e.g., Compound 18) show improved aqueous solubility but variable anticancer potency, suggesting a trade-off between bioavailability and target affinity .

Scaffold Rigidity :

  • The spiro[4.5]decane core enforces conformational constraints, improving binding to Cav2.2 channels (Compound 21 ) and serotonin receptors (as seen in related 1,4-dioxaspiro[4.5]decane analogs ).

Synthetic Accessibility :

  • Copper-catalyzed difluoroalkylation methods () enable efficient synthesis of fluorinated spiro derivatives, contrasting with older multi-step glycosylation routes (e.g., Compound 18 ).

Research Findings and Data Tables

Table 1: Anticancer Activity of Selected Spiro Derivatives

Compound ID Cell Line (IC50, µM) Substituents Notes Source
14 HepG-2: 45.2; HCT116: 52.7 Acetylated sugar-thiadiazole High solubility, moderate activity
18 PC-3: 68.3; HCT116: 74.9 Glucopyranosyl, methyl Glycosylation reduces cytotoxicity
4 HepG-2: 31.8; PC-3: 29.4 5-Methylfurfural arylidene Conjugated system enhances uptake

Table 2: Anticonvulsant Efficacy (MES Test in Mice)

Compound ID ED50 (mg/kg) Neurotoxicity (30 mg/kg) Substituents Source
2h 23 Low Trifluoromethylphenylpiperazinyl
XIV 205 Moderate 6-Methyl, 4-methylphenyl

Biological Activity

4-(Fluoromethyl)-2-azaspiro[4.5]decane is a compound belonging to the class of azaspiro compounds, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular structure of 4-(Fluoromethyl)-2-azaspiro[4.5]decane features a spirocyclic framework that contributes to its unique chemical properties. The presence of the fluoromethyl group enhances lipophilicity and metabolic stability, which are critical for its biological activity.

Biological Activity Overview

Research indicates that compounds within the azaspiro family, including 4-(Fluoromethyl)-2-azaspiro[4.5]decane, exhibit a range of biological activities:

  • Anticonvulsant Activity : Studies have shown that azaspiro compounds can possess anticonvulsant properties. For instance, derivatives with specific substitutions at the aryl moiety demonstrated significant activity in seizure models, suggesting potential for treating epilepsy .
  • Antiviral Activity : Similar compounds have been investigated for their antiviral effects, particularly against influenza viruses and respiratory syncytial virus (RSV). The mechanism often involves inhibition of key enzymes such as human dihydrofolate reductase (hDHFR), which is crucial for viral replication .
  • Kinase Inhibition : Some azaspiro derivatives have been identified as inhibitors of receptor-interacting protein kinase 1 (RIPK1), affecting necroptosis pathways relevant in neurodegenerative diseases and cancer.

Structure-Activity Relationship (SAR)

The biological activity of 4-(Fluoromethyl)-2-azaspiro[4.5]decane can be influenced by various structural modifications:

  • Substituent Effects : The position and type of substituents on the aromatic rings significantly affect the potency and selectivity of these compounds against various biological targets.
  • Fluorine Substitution : The incorporation of fluorine atoms has been shown to enhance binding affinity to certain receptors, increasing the overall efficacy of the compound.

Anticonvulsant Studies

In a systematic study, various N-phenylamino derivatives of azaspiro compounds were synthesized and tested for anticonvulsant activity using maximum electroshock seizure (MES) and subcutaneous metrazole seizure threshold tests. Notably, compounds with methyl or trifluoromethyl groups exhibited enhanced potency compared to others .

Antiviral Evaluation

Recent investigations into azaspiro derivatives revealed promising antiviral activity against influenza A and B viruses, with some compounds showing EC50 values comparable to established antiviral agents like zanamivir. For example, specific derivatives demonstrated EC50 values as low as 0.19 μM against influenza B .

Comparative Analysis Table

The following table summarizes key findings related to the biological activities of various azaspiro compounds:

Compound NameBiological ActivityKey Findings
4-(Fluoromethyl)-2-azaspiro[4.5]decaneAnticonvulsantPotent in MES and metrazole tests
8-(Trifluoromethyl)-2-azaspiro[4.5]decan-1-oneRIPK1 InhibitorAffects necroptosis pathways; potential in cancer therapy
Cycloguanil-like dihydrotriazinesAntiviralEffective against influenza; hDHFR inhibition

Q & A

Q. What are the recommended synthetic routes for 4-(fluoromethyl)-2-azaspiro[4.5]decane?

  • Methodological Answer: A copper-catalyzed difluoroalkylation/dearomatization strategy using ethyl bromodifluoroacetate and N-benzylacrylamides is effective for synthesizing fluorinated 2-azaspiro[4.5]decane derivatives. This tandem radical addition and cyclization process achieves moderate yields (40–65%) and is scalable under inert conditions . Alternative approaches include Grubbs II catalyst-mediated atom-transfer radical cyclization (ATRC), though reaction mechanisms may involve SET pathways instead of classical atom transfer .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer: Use X-ray crystallography to confirm the spirocyclic core and fluoromethyl substituent placement. For rapid analysis, combine ¹H/¹³C NMR (e.g., δ ~4.2 ppm for fluoromethyl protons) with high-resolution mass spectrometry (HRMS) . Polar solvents like DMSO-d6 enhance NMR resolution of spirocyclic systems .

Q. What solvents are optimal for solubility and stability studies?

  • Methodological Answer: The compound exhibits limited aqueous solubility but dissolves in polar aprotic solvents (e.g., DMSO, DMF) at 10 mM concentrations. For stability, store solutions at 2–8°C under nitrogen to prevent fluoromethyl group degradation. Avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. How do structural modifications (e.g., fluoromethyl position) impact biological activity?

  • Methodological Answer: Replace the fluoromethyl group with other substituents (e.g., thiophene-sulfonyl or oxazole-carbonyl moieties) and compare bioactivity using standardized assays (e.g., EC50 for antiviral activity). For example, 1-thia-4-azaspiro[4.5]decan derivatives show EC50 = 5.5 µM against human coronavirus 229E, suggesting fluorinated analogs may enhance membrane permeability .

Q. How to resolve contradictions in reported toxicity data?

  • Methodological Answer: Discrepancies in LD50 values (e.g., 300 mg/kg in rodents vs. lower thresholds in cell models) arise from metabolic differences. Use interspecies scaling and in vitro-in vivo extrapolation (IVIVE) models to harmonize data. Validate with metabolomic profiling (e.g., cytochrome P450 interactions) .

Q. What computational tools predict binding affinities for neurological targets?

  • Methodological Answer: Employ molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model interactions with receptors like NMDA or σ-1. Focus on the fluoromethyl group’s electrostatic potential and steric effects. Experimental validation via SPR or radioligand binding assays is critical .

Q. How to optimize enantioselective synthesis for chiral derivatives?

  • Methodological Answer: Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (Ru-BINAP complexes) during spirocycle formation. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column) or CD spectroscopy. Recent work achieved >90% ee for azaspiro derivatives using Rh-catalyzed hydrogenation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Fluoromethyl)-2-azaspiro[4.5]decane
Reactant of Route 2
4-(Fluoromethyl)-2-azaspiro[4.5]decane

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